6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
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Overview
Description
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety and a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to interact with various targets, including cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51) .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit the enzyme’s activity, leading to changes in the biochemical pathways it is involved in.
Biochemical Pathways
Inhibition of cyp-450 enzymes can affect a wide range of biochemical pathways, as these enzymes are involved in the metabolism of various endogenous and exogenous compounds .
Pharmacokinetics
The presence of the carboxylic acid moiety could potentially enhance its solubility, thereby influencing its absorption and distribution .
Result of Action
Inhibition of cyp-450 enzymes can lead to changes in the metabolism of various compounds, potentially affecting cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form the triazole ring . This reaction is often catalyzed by copper(I) salts and can be carried out under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another triazole-pyridine compound with similar coordination properties.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds have alkyl substitutions on the triazole rings, affecting their solubility and binding properties.
Uniqueness
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which provides distinct chemical and physical properties. Its carboxylic acid group enhances its solubility in aqueous solutions and its ability to form hydrogen bonds, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSZGAYEKCLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250552-50-1 |
Source
|
Record name | 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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